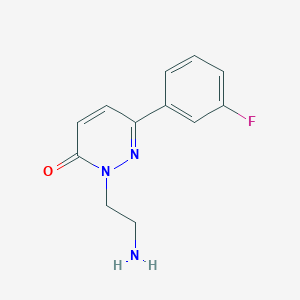
2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one
Descripción general
Descripción
2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C12H12FN3O and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Classification
2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one is a member of the pyridazinone class, characterized by a six-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound features a 3-fluorophenyl group and an aminoethyl substituent, which are significant for its potential biological activities. Pyridazinones have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that modifications at specific positions of the pyridazinone scaffold can enhance receptor activity, highlighting the importance of structure-activity relationships (SAR) in drug design. The compound's functional groups enable it to modulate biological pathways effectively.
Pharmacological Effects
- Antimicrobial Activity : Studies have demonstrated that pyridazinones exhibit significant antimicrobial properties. The presence of the 3-fluorophenyl group in this compound may enhance its efficacy against certain bacterial strains.
- Anti-inflammatory Properties : Compounds within this class have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : The compound's ability to affect cell proliferation has been explored in various cancer models. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H14F N3O |
| Molecular Weight | 227.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Case Studies
- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of several pyridazinones, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting potential therapeutic applications in treating infections.
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Evaluation of Anticancer Activity : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Further analysis suggested that it may induce apoptosis through mitochondrial pathways, warranting further investigation into its anticancer mechanisms.
Research Findings
Recent studies emphasize the importance of structural modifications in enhancing the biological activity of pyridazinones:
- Structure-Activity Relationships (SAR) : Modifications at positions 4 and 6 on the pyridazinone scaffold significantly influence receptor binding affinity and biological activity. This highlights the potential for rational drug design based on SAR principles.
- Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structural integrity and monitor reactions involving this compound during synthesis.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-6-(3-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFUFZSBCWWRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















